

Narcissin binding affinity viral protease

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Compound Focus: Narcissin

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Quantitative Binding Data for Narcissin

The table below summarizes the key binding affinity data for **Narcissin** from computational molecular docking studies.

Target Protein	Virus	Reported Binding Affinity / Score	Comparison Drug (Score)	Primary Citation
Main Protease (MPro, 3CLpro)	SARS-CoV-2	MolDock Score: -151.124 kcal/mol [1]	Remdesivir: -150.12 kcal/mol [1]	[1]
Main Protease (MPro)	SARS-CoV-2	Binding energy: -72.984 kJ/mol (MM-PBSA) [2]	Rutin: -86.832 kJ/mol [2]	[2]
RNA-dependent RNA Polymerase (RdRp)	SARS-CoV-2	MolDock Score: -109.32 kcal/mol [1]	Remdesivir: -93.403 kcal/mol [1]	[1]
Spike Protein RBD	SARS-CoV-2	MolDock Score: -44.78 kcal/mol [1]	Remdesivir: -85.98 kcal/mol [1]	[1]
Papain-like Protease (PLpro)	MERS-CoV	MolDock Score: -91.462 kcal/mol [1]	Remdesivir: -43.64 kcal/mol [1]	[1]

Target Protein	Virus	Reported Binding Affinity / Score	Comparison Drug (Score)	Primary Citation
PPAR γ (Non-viral target)	N/A	Proposed antagonist; stability comparable to inhibitor SR1664 [3]	SR1664 [3]	[3]

Experimental Protocols in the Literature

The data on **Narcissin** was generated using established *in silico* protocols. Here are the detailed methodologies for the key approaches cited:

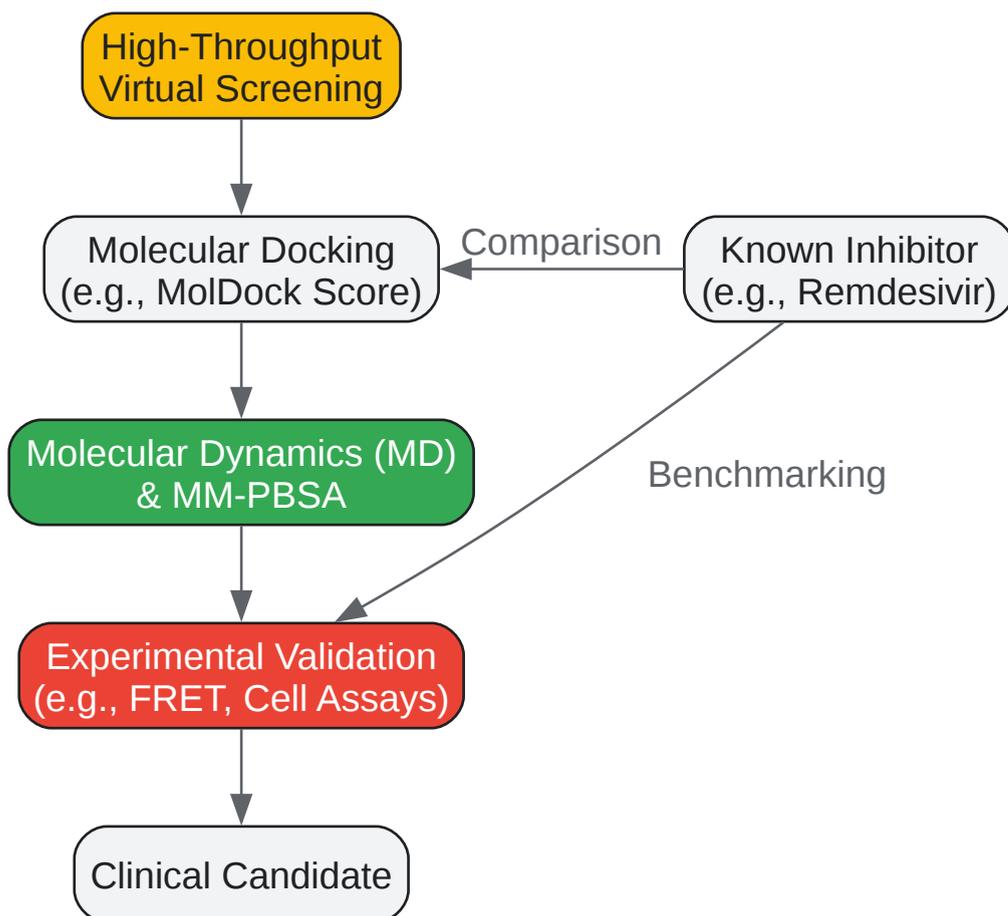
- **Molecular Docking (from [1]):** This study used the **Molegro Virtual Docker (MVD)** software. The 3D structures of viral proteins were obtained from the Protein Data Bank (PDB). Water molecules and original ligands were removed from the proteins, and missing hydrogen atoms and charges were added. The structure of **Narcissin** was energy-minimized using an MM2 force field. Docking was performed using the **MolDock search algorithm**, and the resulting poses were ranked based on the **MolDock Score** and **ReRank Score**, which estimate binding energy.
- **Molecular Dynamics (MD) & Binding Energy Calculation (from [2]):** This protocol goes beyond simple docking. After docking **Narcissin** into the SARS-CoV-2 Main Protease (MPro), researchers performed **Molecular Dynamics (MD) simulations** using the **GROMACS** software. This simulation models the physical movements of the protein-ligand complex in a simulated solvent over time (e.g., 100-200 nanoseconds) to assess the stability of the binding pose. Finally, the more accurate **MM-PBSA (Molecular Mechanics-Poisson-Boltzmann Surface Area)** method was used on the simulation trajectories to calculate the binding free energy.
- **MD for PPAR γ Binding (from [3]):** This study also utilized MD simulations (specifically **Steered MD**) to understand the unbinding behavior of **Narcissin** from the PPAR γ protein. This technique simulates the process of the ligand being pulled out of the binding pocket, providing insights into the binding stability and the structural changes it induces.

Key Interpretations and Limitations

- **Mechanism of Action:** The high binding affinity scores, particularly for MPro and RdRp, suggest **Narcissin** could inhibit viral replication by blocking these essential proteins [1]. The similar score to Remdesivir for MPro is a notable finding.
- **Primarily Computational Evidence:** It is crucial to emphasize that the search results **do not contain experimental validation** (e.g., FRET assays, cell-based antiviral activity) for **Narcissin's** binding to viral proteases. The data are predictions from computer models.
- **Comparative Performance:** The tables show that while **Narcissin's** predicted affinity for MPro is comparable to Remdesivir, it may be weaker against the Spike protein [1]. Its performance appears competitive with other phytochemicals like Rutin [2].

Research Context: From Screening to Validation

The following diagram illustrates the typical research workflow for identifying a compound like **Narcissin**, showing the gap between *in silico* discovery and experimental confirmation.



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As the diagram shows, the current research on **Narcissin**'s antiviral properties, based on the search results, concludes at the computational validation stage [2] [1]. The critical step of experimental validation remains a gap in the available literature.

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References

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